molecular formula C11H12FN3O3S B1653474 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1855890-60-6

5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1653474
CAS No.: 1855890-60-6
M. Wt: 285.30
InChI Key: GJNAVOJYAUPLEJ-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazides with diketones or their equivalents under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.

    Biological Research: Used in studies related to enzyme inhibition and protein interactions.

    Pharmaceutical Research: Explored for its potential use in drug development for various diseases.

    Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide: Lacks the fluorine atom, which may result in different biological activity and binding affinity.

    5-Fluoro-1,3-dimethylpyrazole-4-sulfonamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions and overall stability.

    N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and biological activities.

Uniqueness

5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which contribute to its enhanced binding affinity, stability, and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.

Properties

CAS No.

1855890-60-6

Molecular Formula

C11H12FN3O3S

Molecular Weight

285.30

IUPAC Name

5-fluoro-N-(4-hydroxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H12FN3O3S/c1-7-10(11(12)15(2)13-7)19(17,18)14-8-3-5-9(16)6-4-8/h3-6,14,16H,1-2H3

InChI Key

GJNAVOJYAUPLEJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NC2=CC=C(C=C2)O)F)C

Origin of Product

United States

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